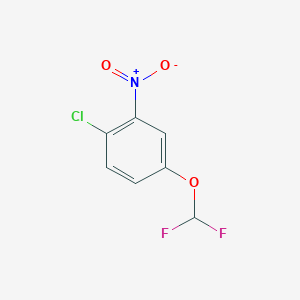

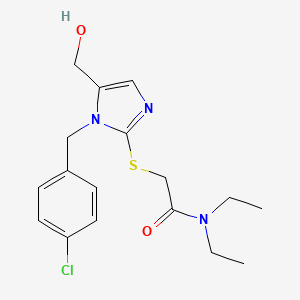

![molecular formula C13H13ClFNS B2547173 {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride CAS No. 1049757-56-3](/img/structure/B2547173.png)

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorine-substituted benzylamine derivatives is often achieved through reactions involving fluorinated benzylidene precursors. For instance, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives were synthesized via Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones with fluorine substituents . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride".

Molecular Structure Analysis

The molecular structure of fluorine-substituted benzylamine derivatives is characterized by the presence of stable conformers influenced by intramolecular interactions. For example, the rotational spectrum of 2-fluorobenzylamine shows two stable conformers, with the global minimum conformer stabilized by an intramolecular hydrogen bond between the fluorine atom and the aminic group . This indicates that the molecular structure of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The presence of fluorine in benzylamine derivatives significantly affects their chemical reactivity. The ortho fluorination in 2-fluorobenzylamine increases the tunneling splitting of the amino group's motion by four orders of magnitude compared to its non-fluorinated counterpart . This suggests that the fluorine atom in "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" could similarly influence its chemical reactivity and tunneling pathways.

Physical and Chemical Properties Analysis

Fluorine substitution impacts the physical and chemical properties of benzylamine derivatives. For instance, the solubility of fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer is significantly improved, exceeding 50 mg ml-1 at room temperature . Additionally, the presence of fluorine can enhance the anti-inflammatory activity of these compounds . The spectroscopic properties of a Schiff base related to benzylamine derivatives show characteristic absorption bands in the UV-Vis spectrum, which could be indicative of the electronic transitions within the molecule . These findings suggest that "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" may also display distinct physical and chemical properties, such as solubility and biological activity, influenced by the presence of the fluorine atom.

科学的研究の応用

Fluorine Substitution Effects The study by Calabrese et al. (2013) focused on the effects of ring fluorination on the structural and dynamical properties of the model molecule 2-fluorobenzylamine. This research provides insights into how fluorine substitution impacts flexibility and tunneling pathways of molecules, which is crucial for understanding the behavior of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in various chemical environments (Calabrese et al., 2013).

Oxidation Products of Antioxidants The work by Rapta et al. (2009) on the oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines explores the electrochemical and spectroscopic properties of aromatic secondary amines. This study helps in understanding the oxidative stability and potential antioxidant applications of compounds like "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" (Rapta et al., 2009).

Corrosion Inhibition Boughoues et al. (2020) synthesized amine derivative compounds and investigated their performances as corrosion inhibitors on mild steel. This research is relevant for the application of "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in materials science, particularly in corrosion protection (Boughoues et al., 2020).

Anti-inflammatory Activity Sun et al. (2019) synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activities. This demonstrates the potential of fluorine-substituted amines, similar in structure to "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride," in developing new anti-inflammatory agents (Sun et al., 2019).

Anticancer Micro-medicine Tian et al. (2018) discussed the synthesis of an anticancer prodrug with a quinoline structure and its encapsulation with chitosan for pH responsive release performance. Research like this highlights the potential for using compounds like "{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride" in targeted cancer therapy (Tian et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTABQIFWKNYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

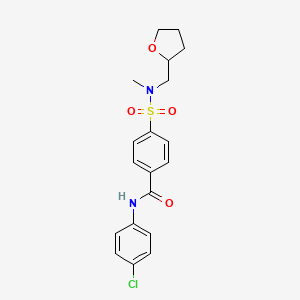

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)

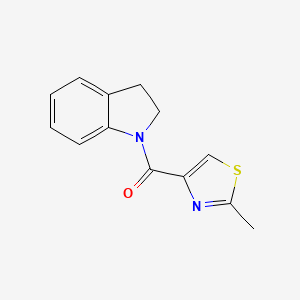

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)

![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2547106.png)

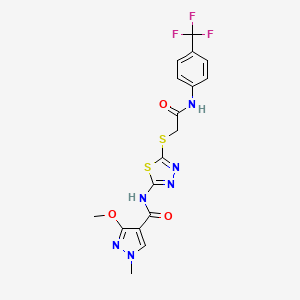

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)